molecular formula C18H20FN3OS B2983295 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1171153-65-3

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2983295
CAS No.: 1171153-65-3
M. Wt: 345.44
InChI Key: HDMVPDOHTKCFLT-UHFFFAOYSA-N
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Description

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone: . This compound features a thiazole ring, a piperazine ring, and a fluorophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of thiourea derivatives with α-bromo ketones. The piperazine ring can be introduced through nucleophilic substitution reactions, and the fluorophenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can be performed with nucleophiles like amines or alcohols.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving thiazole or piperazine derivatives.

  • Industry: : It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thiazole and piperazine rings can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-methoxyphenyl)methanone: : Similar structure but with a methoxy group instead of a fluorine atom.

  • 4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone: : Similar structure but with a different position of the fluorine atom on the phenyl ring.

These compounds may exhibit different biological activities and properties due to the variations in their structures.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-15-5-3-14(4-6-15)18(23)22-9-7-21(8-10-22)11-17-20-16(12-24-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMVPDOHTKCFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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